molecular formula C18H19N3O6S B7696641 N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Numéro de catalogue B7696641
Poids moléculaire: 405.4 g/mol
Clé InChI: WYRJPPNPRUKZOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, also known as AQW051, is a small molecule that has been studied for its potential use in treating various neurological disorders.

Mécanisme D'action

The exact mechanism of action of N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme 12-lipoxygenase, which is involved in the production of inflammatory mediators. This compound also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have neuroprotective and anti-inflammatory effects. It has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in lab experiments is its relatively low cost compared to other neuroprotective agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.

Orientations Futures

There are several future directions for research on N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is the development of more potent and selective inhibitors of 12-lipoxygenase, which may lead to improved therapeutic efficacy of this compound and other related compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Méthodes De Synthèse

The synthesis of N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzylamine with ethyl 2-oxo-2-phenylacetate to form the intermediate 3,4-dimethoxyphenethyl 2-oxo-2-phenylacetate. This intermediate is then reacted with 2,3-dichloroquinoxaline to form this compound. The final step involves the reaction of this compound with sulfamic acid to form the sulfonamide derivative.

Applications De Recherche Scientifique

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has been shown to have neuroprotective and anti-inflammatory effects in preclinical studies.

Propriétés

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-26-15-6-3-11(9-16(15)27-2)7-8-19-28(24,25)12-4-5-13-14(10-12)21-18(23)17(22)20-13/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRJPPNPRUKZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.